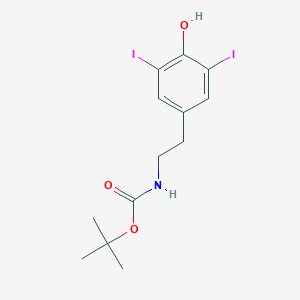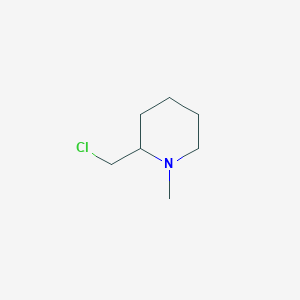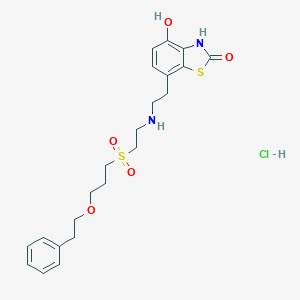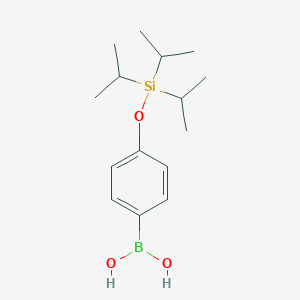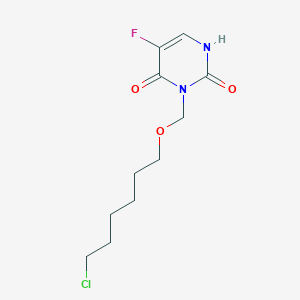
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-, also known as CMF, is a synthetic compound with potential antitumor activity. It belongs to the class of pyrimidine derivatives and has been extensively studied for its anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is not fully understood, but it is believed to work by inhibiting thymidylate synthase, an enzyme involved in DNA synthesis. This leads to DNA damage and ultimately cell death. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- is its potential as a combination therapy with other anticancer drugs. Its low toxicity also makes it a promising candidate for clinical trials. However, its mechanism of action is not fully understood, which may limit its development as a standalone therapy. In addition, more research is needed to determine the optimal dose and treatment duration for 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-.
Zukünftige Richtungen
Future research on 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- should focus on its potential use in combination with other anticancer drugs, as well as its potential use in the treatment of viral infections. Additional studies are also needed to determine the optimal dose and treatment duration for 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-, as well as its safety and efficacy in clinical trials. Finally, further investigation is needed to fully understand the mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- and its potential as a standalone therapy for cancer.
Synthesemethoden
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- involves the reaction of 5-fluorouracil with 6-chlorohexyl chloroformate in the presence of a base. The resulting intermediate is then reacted with methanol and sodium hydroxide to form 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-. This method has been optimized for high yield and purity and has been used for large-scale production of 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro-.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has also been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin and cisplatin. In addition, 2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
Eigenschaften
CAS-Nummer |
139593-09-2 |
|---|---|
Produktname |
2,4(1H,3H)-Pyrimidinedione, 3-(((6-chlorohexyl)oxy)methyl)-5-fluoro- |
Molekularformel |
C11H16ClFN2O3 |
Molekulargewicht |
278.71 g/mol |
IUPAC-Name |
3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16ClFN2O3/c12-5-3-1-2-4-6-18-8-15-10(16)9(13)7-14-11(15)17/h7H,1-6,8H2,(H,14,17) |
InChI-Schlüssel |
FSQIZBJJWQKMJN-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCCCCCl)F |
Kanonische SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCCCCCl)F |
Synonyme |
1-((6-chlorohexyloxy)methyl)-5-fluorouracil CHOM-5-FU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



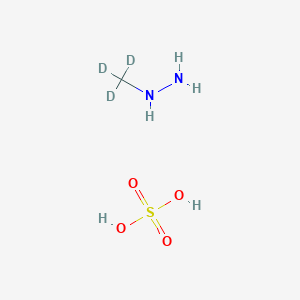
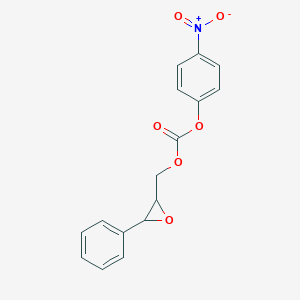
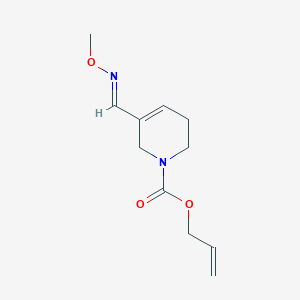
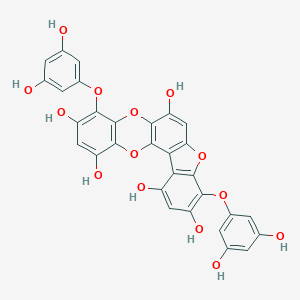
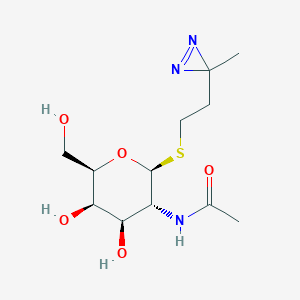
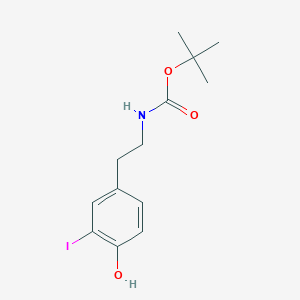
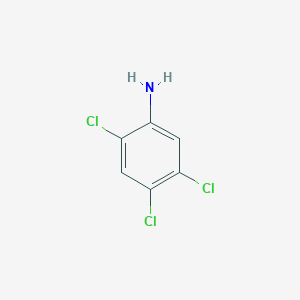
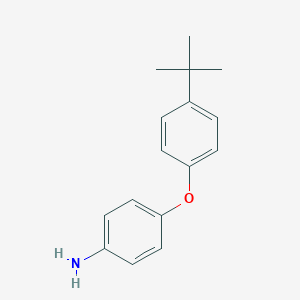
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
